Peracetyl (R)-Empagliflozin
Description
Peracetyl (R)-Empagliflozin (CAS: 915095-99-7) is an acetylated derivative and impurity of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus (T2DM). Empagliflozin itself (CAS: 864070-44-0) is a chiral molecule with an (S)-configured stereocenter critical for its pharmacological activity . The peracetyl form arises during synthesis as a triol derivative, where hydroxyl groups are acetylated to form ester bonds, likely to enhance stability or facilitate purification . Unlike Empagliflozin, which directly inhibits renal glucose reabsorption, this compound lacks therapeutic efficacy and is monitored as a process-related impurity in drug manufacturing .
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3/t25-,27-,28+,29-,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTYEGRDCQLUJE-HIWCRPLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Building Blocks and Initial Glycosylation
The synthesis begins with d-gluconolactone, which undergoes sequential silylation to form 2,3,4,6-tetra-O-trimethylsilyl-d-glucano-1,5-lactone. This intermediate enables stereoselective C-aryl glycosylation, a hallmark of empagliflozin synthesis. The lactone is reacted with arylmetal reagents (e.g., arylalanes or arylzinc compounds) to establish the β-C-aryl bond, achieving >20:1 β/α selectivity in toluene/n-dibutyl ether systems.
Table 1: Key Intermediates in Empagliflozin Synthesis
| Intermediate | Structure | Role | Yield |
|---|---|---|---|
| Tetra-O-TMS lactone | [Si(CH₃)₃-protected lactone] | Glycosylation substrate | 85% |
| Peracetyl β-C-aryl glycoside | Acetyl-protected glycoside | Anomeric configuration control | 72% |
Stereoselective Glycosylation Techniques
Lewis Acid-Mediated Reductions
A pivotal step involves the reduction of a peracetylated glycoside using silyl hydrides (e.g., triethylsilane) in the presence of Lewis acids like boron trifluoride (BF₃). This method ensures >95% β-selectivity by stabilizing the oxocarbenium ion transition state. For example, AlCl₃-promoted silane reduction of methyl β-glycopyranoside achieves complete β-anomer retention at −40°C.
Nickel- and Palladium-Catalyzed Coupling
Recent advances employ transition-metal catalysis for C-aryl bond formation. A Ni-catalyzed Fukuyama coupling between silyl-protected glucal and aryl iodides achieves 89% yield with minimal epimerization. Similarly, Pd(dppf)Cl₂-mediated Suzuki-Miyaura couplings using pinacol boronate esters enable late-stage diversification.
Protecting Group Strategies for Hydroxyl Functions
Acetylation Protocols
Peracetylation is achieved using acetyl chloride in dichloromethane with triethylamine as a base. This step converts all free hydroxyl groups to acetyl esters, stabilizing the molecule for subsequent reactions. Kinetic studies show that acetylation at 0°C minimizes side reactions, yielding 93% pure peracetylated product.
Silyl-Acetyl Hybrid Approaches
To enhance solubility during glycosylation, temporary silyl protection (e.g., trimethylsilyl, TMS) is combined with acetyl groups. For instance, selective deprotection of TMS ethers using methanol/water followed by acetylation streamlines the workflow, reducing purification steps.
Large-Scale Synthesis and Process Optimization
Kilogram-Scale Production
The patent US9902751B2 outlines a scalable route starting from intermediate 12 (a silyl-protected glucoside). Key steps include:
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Protection : Reaction with acetyl chloride in dichloromethane (0–5°C, 2 h).
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Coupling : Pd-mediated cross-coupling with arylboronic esters (THF, −78°C, 1 h).
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Global Deprotection : Methanolic HCl hydrolysis to remove silyl groups, followed by acetylation.
Table 2: Reaction Conditions for Kilogram-Scale Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylation | AcCl, Et₃N | 0–5°C | 2 h | 88% |
| Coupling | Pd(OAc)₂, SPhos | −78°C | 1 h | 76% |
| Deprotection | HCl/MeOH | 25°C | 12 h | 95% |
Addressing Exothermic Reactions
Scaling the BF₃-mediated glycosylation from 200 mg to 18 g caused reduced β-selectivity (1:5 to 1:2 α/β) due to exothermic side reactions. Mitigation strategies include controlled addition rates and cryogenic conditions.
Analytical Characterization of Intermediates
Chemical Reactions Analysis
Types of Reactions
Peracetyl (R)-Empagliflozin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Peracetyl (R)-Empagliflozin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Peracetyl (R)-Empagliflozin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with SGLT2 Inhibitors
Empagliflozin belongs to the gliflozin class, which includes dapagliflozin, canagliflozin, and ertugliflozin. These drugs share a core structure with a glucose-like moiety but differ in substituents affecting potency, bioavailability, and side-effect profiles.
| Compound | CAS Number | Molecular Formula | Key Structural Features | Therapeutic Role |
|---|---|---|---|---|
| Empagliflozin | 864070-44-0 | C₂₃H₂₇ClO₇ | (S)-configured tetrahydrofuran ring, chloro-benzyl | Active SGLT2 inhibitor |
| Peracetyl (R)-Empa | 915095-99-7 | C₂₃H₂₇ClO₇ (acetylated) | Acetylated hydroxyl groups, (R)-isomer | Synthesis impurity |
| Dapagliflozin | 461432-26-8 | C₂₁H₂₅ClO₆ | Dichlorophenyl group, propargyloxy tail | Active SGLT2 inhibitor |
| Ertugliflozin | 1220308-38-3 | C₂₂H₂₆ClN₃O₇S | Thiophene ring, methylpyrazole | Active SGLT2 inhibitor |
Key Findings :
- Acetylation: Peracetyl derivatives, such as those of rigenolides (), are typically intermediates or impurities; acetylation blocks reactive hydroxyl groups but abolishes drug-receptor interactions .
Comparison with Empagliflozin Impurities
Empagliflozin synthesis generates multiple impurities, including stereoisomers and acetylated byproducts:
| Impurity | CAS Number | Structure | Role in Synthesis |
|---|---|---|---|
| Peracetyl (R)-Empagliflozin | 915095-99-7 | Acetylated triol, (R)-configuration | Byproduct of acetylation steps |
| Empagliflozin R-Isomer | 1620758-31-7 | (4R,5R)-tetrahydrofuran, (R)-dihydroxyethyl | Stereochemical impurity |
| Empagliflozin Furanose Form | N/A | Cyclic hemiacetal structure | Degradation product |
Research Insights :
Pharmacokinetic and Pharmacodynamic Differences
- Empagliflozin : Exhibits 86% oral bioavailability, renal excretion, and dose-dependent HbA1c reduction (0.6–0.8% at 10–25 mg/day) .
- This compound: No detectable SGLT2 inhibition; acetylation reduces solubility and prevents interaction with the target protein .
- Dapagliflozin and Ertugliflozin : Equi-effective doses (10 mg vs. 5 mg, respectively) show comparable HbA1c reductions but differ in cardiovascular risk profiles .
Analytical and Regulatory Considerations
- Detection : High-performance liquid chromatography (HPLC) and mass spectrometry are used to quantify this compound in drug batches, with limits set by pharmacopeial guidelines (e.g., ≤0.15% per ICH Q3A) .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Peracetyl (R)-Empagliflozin?
this compound can be synthesized via acetylation of its parent compound using acetic anhydride and pyridine under controlled conditions (room temperature, 6 hours). Post-reaction purification typically involves reduced-pressure concentration and chromatographic techniques. Characterization should include nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity, with comparisons to literature data for validation (e.g., tetraacetylsweroside derivatives) . For impurity profiling, high-performance liquid chromatography (HPLC) with forced degradation studies under acidic, alkaline, thermal, and UV stress conditions is essential .
Q. How can researchers validate the stability of this compound in experimental settings?
Stability-indicating methods such as reverse-phase HPLC (RP-HPLC) are critical. Forced degradation studies should expose the compound to stressors like 0.1N HCl (acidic), 0.1N NaOH (alkaline), heat (80°C), and UV light (254 nm) for defined durations. Data should include peak purity assessments and resolution of degradation products from the parent compound. Ensure compliance with International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing .
Q. What analytical techniques are used to distinguish this compound from related impurities?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for differentiating structural analogs. Key parameters include retention time, molecular ion peaks ([M+H]⁺), and fragmentation patterns. Cross-validate results with synthetic standards and published spectral databases .
Advanced Research Questions
Q. How does the acetylation of Empagliflozin influence its pharmacokinetic and pharmacodynamic properties?
Acetylation modifies Empagliflozin’s solubility and metabolic stability. Comparative studies should assess in vitro permeability (e.g., Caco-2 cell models) and metabolic clearance using liver microsomes. Pharmacodynamic evaluations in animal models (e.g., streptozotocin-induced diabetic rats) can quantify changes in sodium-glucose cotransporter-2 (SGLT2) inhibition efficacy and urinary glucose excretion .
Q. What experimental designs are optimal for evaluating this compound’s role in mitigating cardiac microvascular ischemia-reperfusion (I/R) injury?
Use in vivo I/R models (e.g., coronary artery ligation in rodents) to measure endothelial integrity via Evans blue dye extravasation and mitochondrial function via Seahorse XF analyzers. Validate mechanisms using AMPKα1/ULK1/FUNDC1 pathway inhibitors and immunofluorescence for endothelial adhesion markers (e.g., ICAM-1, VCAM-1) .
Q. How can contradictory data on this compound’s metabolic effects be resolved in preclinical studies?
Conduct dose-response studies across multiple species (e.g., mice, rats, non-human primates) to identify interspecies variability. Use population pharmacokinetic (popPK) modeling to account for covariates like renal function and body weight. Cross-reference with clinical trial data from EMPEROR-Reduced, which demonstrated Empagliflozin’s uric acid-lowering effects independent of baseline levels .
Q. What statistical approaches are recommended for analyzing hyperuricemia-related outcomes in this compound studies?
Apply Cox proportional hazards models for time-to-event analyses (e.g., cardiovascular death, hospitalization). Stratify by baseline serum uric acid (SUA) quartiles and adjust for confounders like diuretic use. Use Markov models for cost-effectiveness analyses in health economic evaluations .
Methodological Considerations
- Reproducibility : Document reaction conditions (solvent ratios, temperature) and purification steps in detail. For in vivo studies, report animal strain, sample size calculations, and blinding protocols .
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use institutional repositories for raw spectral data and clinical trial datasets .
- Ethical Compliance : Obtain IRB approval for human-derived data and declare conflicts of interest. Training in data protection (GDPR, HIPAA) is mandatory for handling patient records .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
